molecular formula C20H16N4O5S B2566936 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 886896-22-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2566936
CAS No.: 886896-22-6
M. Wt: 424.43
InChI Key: BZBPDYPOBGVMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a complex organic compound that features a combination of furan, oxadiazole, sulfonamide, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, furan-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Sulfonamide Formation: : The sulfonamide group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an amine precursor. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the sulfonamide intermediate. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its diverse functional groups which can interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other proteins.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site. The oxadiazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-chlorophenylsulfonamido)benzamide: Similar structure but with a chlorine atom instead of a methyl group.

    N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is unique due to the specific combination of functional groups which can provide a distinct profile of biological activity and chemical reactivity. The presence of the furan ring, oxadiazole ring, sulfonamide group, and benzamide moiety in one molecule offers a versatile scaffold for further chemical modifications and optimization in drug development.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(29-20)17-6-3-11-28-17/h2-12,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBPDYPOBGVMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.